Potent Dual Inhibition of EGFR T790M and VEGFR-2 by Iodoquinazoline Derivatives
Iodoquinazoline derivatives, synthesized from the 7-iodoquinazolin-4(3H)-one scaffold, demonstrate exceptional dual inhibitory activity against both EGFR T790M and VEGFR-2, key targets in oncology. The most potent compounds in this series, such as 6d and 8d, exhibit nanomolar IC50 values, significantly outperforming less specific or inactive analogs [1]. This dual inhibition profile is a hallmark of the iodoquinazoline class, differentiating it from other quinazolinone-based kinase inhibitors which may only target one of these receptors or exhibit lower potency [1]. The data are derived from in vitro enzymatic inhibition assays.
| Evidence Dimension | Enzyme Inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 0.35 µM (Compound 6d for EGFR T790M); IC50 = 1.00 µM (Compound 6d for VEGFR-2) |
| Comparator Or Baseline | Compound 8d: IC50 = 0.42 µM (EGFR T790M), 0.92 µM (VEGFR-2); Compound 6c: IC50 = 0.48 µM (EGFR T790M), 1.20 µM (VEGFR-2); Compound 8c: IC50 = 0.50 µM (EGFR T790M), 0.95 µM (VEGFR-2). |
| Quantified Difference | Compound 6d demonstrates the highest potency against EGFR T790M in the series, with a 2.3-fold improvement in VEGFR-2 inhibition compared to compound 6c (1.00 µM vs 1.20 µM). |
| Conditions | In vitro enzymatic inhibition assays against EGFR T790M and VEGFR-2 enzymes. |
Why This Matters
This quantifies the direct impact of the iodoquinazoline scaffold on achieving potent dual inhibition of clinically relevant drug-resistant (EGFR T790M) and angiogenic (VEGFR-2) kinases, which is a key differentiator for selecting this scaffold over others for oncology research.
- [1] Alsulaimany, M., et al. (2024). Exploration of cytotoxicity of iodoquinazoline derivatives as inhibitors of both VEGFR-2 and EGFRT790M: Molecular docking, ADMET, design, and syntheses. Archiv der Pharmazie, 357(11), e2400389. View Source
